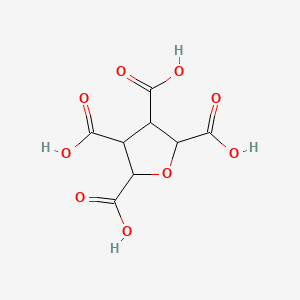![molecular formula C7H6Cl2Mg B1295238 Magnesium, chloro[(2-chlorophenyl)methyl]- CAS No. 29874-00-8](/img/structure/B1295238.png)
Magnesium, chloro[(2-chlorophenyl)methyl]-
説明
Magnesium, chloro[(2-chlorophenyl)methyl]-, is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various magnesium compounds and their properties, which can provide insights into the behavior and characteristics of magnesium-based compounds in general. For instance, magnesium plays a crucial role in the biosynthesis of chlorophyll, as seen in the study of magnesium vinylphaeoporphyrin a5 monomethyl ester, an intermediate in the biosynthesis pathway .
Synthesis Analysis
The synthesis of magnesium compounds can be complex and diverse. For example, magnesium perchlorate is used as a catalyst in the synthesis of alpha-aminophosphonates through a three-component reaction involving an amine, an aldehyde or a ketone, and a di-/trialkyl phosphite . Another study reports the synthesis of an energetic complex Mg(CHZ)32 by reacting carbohydrazide with magnesium perchlorate . These studies demonstrate the versatility of magnesium in facilitating various chemical reactions and forming different complexes.
Molecular Structure Analysis
The molecular structure of magnesium compounds can be quite intricate. The crystal structure of ethyl chlorophyllide a.2H2O, a magnesium-containing derivative of chlorophyll, shows the magnesium atom displaced from the plane of the chlorin ring, which is significant for understanding chlorophyll aggregation . Another study on a dinuclear magnesium(II) complex reveals a bis-μ-phenolato-dimagnesium(II) core structure with two distorted octahedral magnesium(II) ions . These findings highlight the diverse coordination environments that magnesium ions can adopt in different chemical contexts.
Chemical Reactions Analysis
Magnesium compounds are involved in a variety of chemical reactions. The magnesium carbenoid 1,3-CH insertion reaction is a novel method for synthesizing cyclopropanes from 1-chloroalkyl phenyl sulfoxides, showcasing the reactivity of magnesium carbenoids . Additionally, the catalytic activity of magnesium perchlorate in the synthesis of alpha-aminophosphonates indicates the potential for magnesium compounds to participate in multi-component reactions without the formation of intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of magnesium compounds can be determined through various analytical techniques. For instance, the thermal decomposition behavior of the energetic complex Mg(CHZ)32 was assessed using differential scanning calorimetry and thermogravimetric analysis, providing insights into its stability and reactivity . The crystal structure of Mg[Al(OCH3)2(CH3)2]2·C4H8O2, a coordination compound of a metal alkoxide, reveals an infinite polymer structure, which is important for understanding the material's properties .
科学的研究の応用
Magnesium-Based Cements and Construction Materials
Magnesium-based cements have been extensively researched for over 150 years, showcasing potential for CO2 emissions reduction and application in precast construction, road repair, and nuclear waste immobilization. Despite their inability to replace Portland cement in steel-reinforced concretes due to cost and corrosion issues, they remain suitable for non-reinforced construction applications where MgO can be sourced economically (S. Walling & J. Provis, 2016).
Nanoparticle Synthesis and Applications
Magnesium oxide (MgO) nanoparticles, characterized by their white, hygroscopic nature and cubic lattice structure, have seen significant advancements in preparation and application in various fields, including medicine, due to their nontoxicity and environmental friendliness (J. Hornak, 2021).
Orthopedic and Biomedical Applications
Magnesium ions play a crucial role in biological mechanisms, leading to the increased use of magnesium-based bioceramics in orthopedic applications such as bone cements, scaffolds, and implant coatings. These materials, including magnesium phosphates and silicates, show promising results for bone regeneration (Maryam Nabiyouni et al., 2018).
Surface Coatings for Biodegradable Implants
Research on polymeric coatings on biodegradable magnesium alloys has focused on enhancing corrosion resistance and biocompatibility for safe biomedical applications. Coatings involving PLA, PLGA, PCL, and other biocompatible materials have been developed, offering new directions for next-generation medical implants (Ling-Yu Li et al., 2018).
Clinical Applications of Magnesium Alloys in Orthopedics
Magnesium and its alloys have emerged as a new generation of medical metallic materials for orthopedic implants due to their biodegradability and biomechanical compatibility. Despite the challenges associated with their rapid degradation in physiological environments, recent clinical trials have shown promising results, highlighting the potential for widespread adoption in bone fracture fixation (Dewei Zhao et al., 2017).
Nutritional and Cardiovascular Health
Magnesium intake has been inversely associated with cardiovascular diseases (CVD), with studies showing that higher magnesium intake correlates with lower risk of major cardiovascular risk factors, stroke, and total CVD. Circulating magnesium levels are also linked to reduced risk of ischemic heart disease and coronary heart disease (N. Rosique-Esteban et al., 2018).
Safety And Hazards
特性
IUPAC Name |
magnesium;1-chloro-2-methanidylbenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.ClH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSLYQFWLCWIBU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1Cl.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067523 | |
| Record name | Magnesium, chloro[(2-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium, chloro[(2-chlorophenyl)methyl]- | |
CAS RN |
29874-00-8 | |
| Record name | Magnesium, chloro((2-chlorophenyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029874008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, chloro[(2-chlorophenyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, chloro[(2-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B1295159.png)











